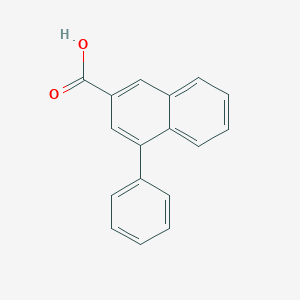

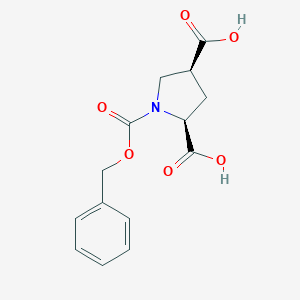

(2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

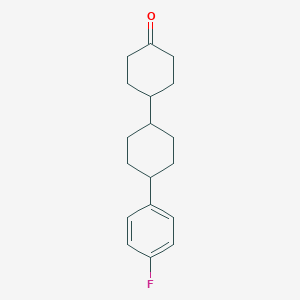

“(2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid” is a chemical compound with the molecular formula C14H15NO6 . It is used for pharmaceutical testing and is available for purchase as a high-quality reference standard .

Synthesis Analysis

The synthesis of this compound involves several steps. The reaction conditions vary, but some common methods include the use of hydrogen in methanol, sodium hydroxide in tetrahydrofuran and water, and various multi-step reactions involving reagents such as pyridine, dimethylsulfoxide, HCl, and NaOH .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H15NO6. Unfortunately, the specific details about the molecular structure were not found in the search results.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. These steps include reactions with hydrogen in methanol, sodium hydroxide in tetrahydrofuran and water, and various multi-step reactions involving reagents such as pyridine, dimethylsulfoxide, HCl, and NaOH .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 293.27 g/mol. Unfortunately, other specific physical and chemical properties were not found in the search results .Scientific Research Applications

Entropy-Controlled Selectivity in Synthesis

(2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid is involved in entropy-controlled selectivity during the synthesis of enantiopure polyhydroxylated pyrrolidines. This chemical is a key intermediate in synthesizing azasugars like 1,4-dideoxy-1,4-imino-L-arabinitol and 1,4-dideoxy-1,4-imino-D-galactitol, which are active as enzymatic inhibitors. The synthesis process leverages the unexpected entropy-controlled reaction that maintains a consistent diastereomeric ratio across a wide temperature range (Lombardo, Fabbroni, & Trombini, 2001).

Redox-Annulations with α,β-Unsaturated Carbonyl Compounds

Cyclic amines, including pyrrolidine, react with α,β-unsaturated aldehydes and ketones through a redox-annulation process. This interaction involves the generation of a conjugated azomethine ylide, followed by 6π-electrocylization and sometimes tautomerization, leading to the formation of ring-fused pyrrolines. These can then be oxidized to pyrroles or reduced to pyrrolidines (Kang, Richers, Sawicki, & Seidel, 2015).

Synthesis of Conformationally Rigid Analogues

The molecule also plays a role in synthesizing conformationally rigid analogues of 2-amino-adipic acid, where the key steps involve alkylation-cyclization to yield the 8-azabicyclo(3.2.1)octane skeleton. This process is fundamental for creating structures with specific conformational properties (Kubyshkin, Mykhailiuk, Ulrich, & Komarov, 2009).

Structural Studies

In structural chemistry, the benzyloxycarbonyl group, as part of the compound, is noted for its orientation and interactions in crystal structures. These interactions are significant for understanding molecular assembly and hydrogen bonding patterns (Ramos Silva, Matos Beja, Paixão, Alte da Veiga, Sobral, & Rocha Gonsalves, 2000).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2S,4S)-1-phenylmethoxycarbonylpyrrolidine-2,4-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6/c16-12(17)10-6-11(13(18)19)15(7-10)14(20)21-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)(H,18,19)/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFOHBSVMSYNMX-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-1-(benzyloxycarbonyl)pyrrolidine-2,4-dicarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)

![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)

![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)